molecular formula C9H8F3NOS B13518809 3-Methoxy-4-(trifluoromethyl)benzothioamide

3-Methoxy-4-(trifluoromethyl)benzothioamide

Cat. No.: B13518809
M. Wt: 235.23 g/mol
InChI Key: OBSRJRVKEUKIJC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-4-(trifluoromethyl)benzothioamide is an organic compound with the molecular formula C8H6F3NS. It is known for its unique chemical properties and potential applications in various fields such as chemistry, biology, and industry. The compound is characterized by the presence of a methoxy group (-OCH3) and a trifluoromethyl group (-CF3) attached to a benzothioamide structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-4-(trifluoromethyl)benzothioamide typically involves the reaction of 3-methoxy-4-(trifluoromethyl)benzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with ammonia or an amine to yield the desired benzothioamide . The reaction conditions generally include:

    Temperature: Room temperature to moderate heating

    Solvent: Commonly used solvents include dichloromethane or chloroform

    Catalysts: Catalysts such as pyridine may be used to facilitate the reaction

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-4-(trifluoromethyl)benzothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the benzothioamide to corresponding amines using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or trifluoromethyl groups, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles such as amines or thiols

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

3-Methoxy-4-(trifluoromethyl)benzothioamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Methoxy-4-(trifluoromethyl)benzothioamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, or other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)thiobenzamide: Similar structure but lacks the methoxy group.

    3-Methoxy-4-(trifluoromethyl)benzoic acid: Similar structure but contains a carboxylic acid group instead of a thioamide.

    3-Fluoro-4-(trifluoromethyl)benzoic acid: Contains a fluorine atom instead of a methoxy group.

Uniqueness

3-Methoxy-4-(trifluoromethyl)benzothioamide is unique due to the presence of both methoxy and trifluoromethyl groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C9H8F3NOS

Molecular Weight

235.23 g/mol

IUPAC Name

3-methoxy-4-(trifluoromethyl)benzenecarbothioamide

InChI

InChI=1S/C9H8F3NOS/c1-14-7-4-5(8(13)15)2-3-6(7)9(10,11)12/h2-4H,1H3,(H2,13,15)

InChI Key

OBSRJRVKEUKIJC-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(=S)N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.